ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Descripción

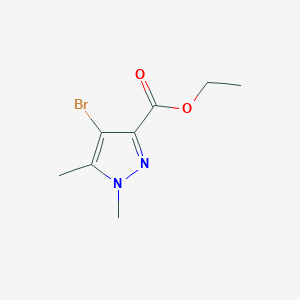

Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS: 5775-90-6) is a brominated pyrazole derivative with the molecular formula C₈H₁₁BrN₂O₂ and a molecular weight of 247.09 g/mol . Its structure features:

- A bromine atom at position 4 of the pyrazole ring.

- Methyl groups at positions 1 and 5.

- An ethyl ester moiety at position 2.

This compound is classified as a hazardous substance (UN# 2811, Class 6.1) with acute toxicity risks (H301: toxic if swallowed; H311: toxic in contact with skin; H331: toxic if inhaled) . It is stored under dry, sealed conditions at 2–8°C to maintain stability. Its primary applications include serving as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in the construction of complex heterocycles via cross-coupling or substitution reactions .

Propiedades

IUPAC Name |

ethyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-4-13-8(12)7-6(9)5(2)11(3)10-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCGRIWEGHGXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Conditions

Ethyl 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylate serves as the precursor. Treatment with tert-butyl nitrite in acetonitrile generates a diazonium intermediate, which undergoes bromination in the presence of CuBr₂. The reaction typically proceeds at elevated temperatures (60–65°C) for 2–24 hours, depending on the scale and substitution pattern.

Table 1: Optimization of Diazotization-Bromination

| Yield | Temperature | Time | Reagent Ratios (Precursor:CuBr₂:t-BuONO) |

|---|---|---|---|

| 81% | 65°C | 3.5h | 1:1.2:1.5 |

| 68% | 60°C | 2h | 1:1.2:1.5 |

| 66% | 65°C | 24h | 1:1.5:1.8 |

Key considerations:

-

Gas evolution occurs during diazonium formation, necessitating controlled addition.

-

Purification via silica gel chromatography (ethyl acetate/hexanes gradients) ensures >95% purity.

Cyclocondensation of Hydrazines with Ketoesters

Pyrazole ring formation via cyclocondensation represents a foundational strategy. A 1,3-diketone or β-ketoester reacts with a methylhydrazine derivative to construct the pyrazole core, followed by bromination at the 4-position.

Synthesis of the Pyrazole Skeleton

Ethyl 3-oxopentanoate and 1,2-dimethylhydrazine undergo cyclization in ethanol under reflux, yielding ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. Bromination is then achieved using N-bromosuccinimide (NBS) or Br₂ in a regioselective manner.

Table 2: Bromination Efficiency Post-Cyclocondensation

| Brominating Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NBS | CCl₄ | 0°C→25°C | 75% |

| Br₂ | CH₂Cl₂ | 25°C | 68% |

Critical factors:

-

Regioselectivity : The ester group at position 3 directs bromination to position 4 due to electronic effects.

-

Side reactions : Over-bromination is mitigated by stoichiometric control.

Functional Group Interconversion Approaches

Hydrolysis and Re-esterification

Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate is accessible via hydrolysis of its corresponding acid chloride followed by re-esterification. For example, lithium hydroxide-mediated hydrolysis of this compound’s methyl ester analog (92% yield) and subsequent treatment with ethanol under acidic conditions achieves the target compound.

O-Alkylation of Hydroxypyrazoles

A method adapted from MDPI’s protocol involves O-alkylation of 4-bromo-1,5-dimethyl-1H-pyrazol-3-ol with ethyl iodide. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates the reaction at 60°C, yielding the ester in 85–88% efficiency after chromatography.

Industrial-Scale Production Considerations

While lab-scale methods prioritize yield and purity, industrial synthesis emphasizes cost-effectiveness and scalability. Continuous flow reactors enable efficient mixing and heat management during diazotization, reducing reaction times from hours to minutes. Solvent recovery systems (e.g., acetonitrile distillation) and automated chromatography further enhance throughput.

Challenges and Methodological Limitations

-

Regioselectivity : Competing bromination at positions 4 and 5 necessitates careful electronic tuning of the pyrazole ring.

-

Functional group stability : Ester groups may hydrolyze under prolonged basic conditions, requiring pH control during workup.

-

Yield variability : Extended reaction times (>20h) in diazotization reduce yields due to byproduct formation .

Análisis De Reacciones Químicas

Types of Reactions

ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicinal Chemistry: The compound is used in the development of pharmaceutical agents, including potential drugs for various diseases.

Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives.

Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals

Mecanismo De Acción

The mechanism of action of ethyl 4-bromo-1,5-dimethylpyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological system being studied .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations at Position 4

Ethyl 4-(2-Hydroxyethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate

- Molecular Formula : C₁₀H₁₆N₂O₃

- Key Differences : Replaces bromine with a 2-hydroxyethyl group.

- Properties: Enhanced hydrophilicity due to the hydroxyl group. Used in Mitsunobu reactions to introduce aryl ether blocks, as demonstrated in the synthesis of bioactive compounds targeting enzyme subsites .

- Synthesis : Derived from the bromo analog via nucleophilic substitution or hydroxylation .

Ethyl 1,5-Diphenyl-1H-pyrazole-3-carboxylate

- Molecular Formula : C₁₈H₁₆N₂O₂

- Key Differences : Phenyl groups at positions 1 and 5 instead of methyl.

- Exhibits antibacterial and antifungal activities, highlighting the role of aromatic substituents in bioactivity .

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

- Molecular Formula : C₁₂H₁₁BrClN₂O

- Key Differences : Pyrazolone core with a 4-chlorophenyl substituent.

- Applications: Potential agrochemical or pharmaceutical intermediate, as indicated by its synthesis via procedure A3 in patent literature .

Ester Group Modifications

Methyl 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Positional Isomerism

Ethyl 5-Bromo-1,4-dimethyl-1H-pyrazole-3-carboxylate

Functional Group Replacements

4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylate (Methyl)

- Molecular Formula : C₇H₁₀N₃O₂

- Key Differences: Amino group replaces bromine.

- Applications: Potential precursor for amide or urea derivatives in drug discovery .

Data Tables

Table 1: Structural and Physical Properties

Actividad Biológica

Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate (C8H11BrN2O2) is a member of the pyrazole family, which has gained attention in medicinal chemistry for its diverse biological activities. This compound exhibits potential in various therapeutic areas including antimicrobial, anti-inflammatory, and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

- Molecular Formula : C8H11BrN2O2

- Molecular Weight : Approximately 247.09 g/mol

- Structure : Contains a bromine atom and two methyl groups attached to a pyrazole ring.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity to these targets, which may modulate their activity. This interaction can lead to significant biological effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. Studies show effectiveness against several bacterial strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.

Table 2: Anti-inflammatory Activity Data

| Model | Effect Observed | Reference |

|---|---|---|

| Carrageenan-induced paw edema | Reduction in paw swelling (30%) | |

| LPS-stimulated macrophages | Decreased IL-6 levels (50%) |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549).

Table 3: Anticancer Activity Data

Case Studies

Case Study 1 : A study conducted by Bouabdallah et al. evaluated the cytotoxicity of this compound on MCF7 cells. The compound was found to induce apoptosis significantly at concentrations above its IC50 value.

Case Study 2 : In another study focusing on inflammatory diseases, the compound was administered in a murine model of arthritis, showing a marked reduction in joint swelling and inflammatory markers compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.